molecular formula C9H14Si2 B14669215 CID 13908662

CID 13908662

Cat. No.: B14669215
M. Wt: 178.38 g/mol
InChI Key: JVTQARUOHORUDI-UHFFFAOYSA-N
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Description

CID 13908662 is a chemical compound characterized by its unique structural and analytical properties. According to Figure 1 in , its chemical structure and gas chromatography-mass spectrometry (GC-MS) profile have been established, confirming its identity and purity . The vacuum distillation fractions of its essential oil (CIEO) revealed varying concentrations of this compound, with the highest content observed in specific distillation fractions, as illustrated in the chromatogram .

Properties

Molecular Formula

C9H14Si2

Molecular Weight

178.38 g/mol

InChI

InChI=1S/C9H14Si2/c1-11(2,3)10-9-7-5-4-6-8-9/h4-8H,1-3H3

InChI Key

JVTQARUOHORUDI-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)[Si]C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of compound “CID 13908662” involves specific reaction conditions and reagents. The synthetic route typically includes multiple steps, each requiring precise control of temperature, pressure, and pH to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods: In industrial settings, the production of compound “this compound” is scaled up using optimized processes that ensure cost-effectiveness and efficiency. These methods often involve continuous flow reactors and automated systems to maintain consistent quality and output.

Chemical Reactions Analysis

Types of Reactions: Compound “CID 13908662” undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.

Common Reagents and Conditions: The reactions involving compound “this compound” typically use reagents such as boron trifluoride etherate and chromic acid . The conditions for these reactions vary, with some requiring high temperatures and others needing specific catalysts to proceed efficiently.

Major Products: The major products formed from the reactions of compound “this compound” depend on the type of reaction and the reagents used. These products are often intermediates or final compounds with enhanced properties suitable for various applications.

Scientific Research Applications

Compound “CID 13908662” has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of compound “CID 13908662” involves its interaction with specific molecular targets and pathways. It may act by inhibiting or activating certain enzymes, receptors, or signaling pathways, leading to its observed effects. Detailed studies are conducted to elucidate these mechanisms and understand how the compound exerts its effects at the molecular level .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize CID 13908662, we compare it with structurally and functionally related compounds, focusing on oscillatoxin derivatives and boronic acid analogs.

Structural Analogs: Oscillatoxin Derivatives

lists oscillatoxin derivatives (CIDs: 101283546, 185389, 156582093, 156582092) with distinct substituents (Figure 1). These compounds share a core scaffold but differ in methyl groups or side-chain modifications. Key comparisons include:

Property This compound Oscillatoxin D (CID 101283546) 30-Methyl-Oscillatoxin D (CID 185389)
Molecular Weight Not explicitly provided Likely >500 Da (based on structure) Increased due to methyl group
Functional Groups Undisclosed Lactone, hydroxyl groups Methylated lactone
Bioactivity Not reported Cytotoxic, antifungal Enhanced stability/metabolic resistance

The methylated derivative (CID 185389) demonstrates how minor structural changes can alter physicochemical properties and bioactivity .

Physicochemical and Pharmacokinetic Comparison

Parameter This compound (3-Bromo-5-chlorophenyl)boronic acid (CID 53216313) Thiophene Derivative (CID 2049887)
LogP (Partition Coeff.) Not reported 2.15 (XLOGP3) 2.13 (XLOGP3)
Solubility Not quantified 0.24 mg/mL 0.249 mg/mL
GI Absorption Unknown High High
BBB Permeability Unknown Yes Yes

CID 53216313 and CID 2049887 exhibit high gastrointestinal (GI) absorption and blood-brain barrier (BBB) penetration, suggesting this compound may share similar pharmacokinetic traits if structurally analogous .

Analytical Methodologies

This compound’s characterization via GC-MS aligns with techniques used for oscillatoxin derivatives () and ginsenosides ().

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